Triflupromazine Exhibits 4.4‑Fold Higher Antiemetic Potency Than Chlorpromazine in a Pigeon Pecking Syndrome Model
Triflupromazine demonstrates substantially greater antiemetic efficacy than chlorpromazine when assessed in a pigeon pecking syndrome antagonism model. Assigning chlorpromazine a reference potency of 1.0, triflupromazine achieves a relative potency of 4.4, confirming a 4.4‑fold increase in activity [1]. The comparator promazine shows only 0.1, prochlorperazine 2.3, and trifluoperazine 7.2, positioning triflupromazine as an intermediate‑high potency antiemetic within the phenothiazine class [1].
| Evidence Dimension | Relative Antiemetic Potency |
|---|---|
| Target Compound Data | 4.4 (relative to chlorpromazine = 1.0) |
| Comparator Or Baseline | Chlorpromazine = 1.0 (reference); Promazine = 0.1; Prochlorperazine = 2.3; Trifluoperazine = 7.2 |
| Quantified Difference | 4.4‑fold greater potency than chlorpromazine |
| Conditions | Pigeon pecking syndrome antagonism model |
Why This Matters
The 4.4‑fold potency difference against chlorpromazine in a validated behavioral model supports the selection of triflupromazine for studies requiring higher antiemetic efficacy without switching to high‑potency piperazine phenothiazines (e.g., trifluoperazine) or butyrophenones.
- [1] Weissman, A. (1961). Relative potencies of some phenothiazines as pecking syndrome inhibitors. Journal of Pharmaceutical Sciences, 50(9), 830–832. doi:10.1002/jps.2600500914 View Source
